Methyl 4-bromo-2-fluoro-5-nitrobenzoate
Overview
Description
Methyl 4-bromo-2-fluoro-5-nitrobenzoate is a chemical compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is a pale-yellow to yellow-brown solid at room temperature. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-5-nitrobenzoate is used in various scientific research fields:
Safety and Hazards
Mechanism of Action
Mode of Action
Many nitrobenzoates are known to undergo reactions such as friedel crafts acylation and nitration , which could potentially influence its interaction with its targets.
Biochemical Pathways
Nitrobenzoates are often involved in electrophilic aromatic substitution reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could potentially impact its bioavailability.
Action Environment
It is known that the compound should be stored in a dry room at ambient temperature , suggesting that moisture and temperature could potentially affect its stability.
Preparation Methods
The synthesis of Methyl 4-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by bromination and fluorination . The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed depend on the specific reaction pathway chosen.
Comparison with Similar Compounds
Methyl 4-bromo-2-fluoro-5-nitrobenzoate can be compared with other benzoic acid derivatives such as:
Methyl 2-bromo-5-nitrobenzoate: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a chlorine atom instead of a nitro group, leading to different chemical properties and uses.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWUSIPTJCXEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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